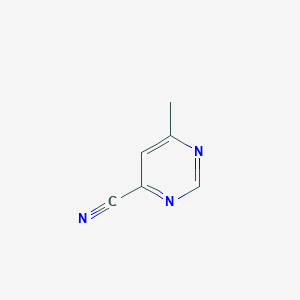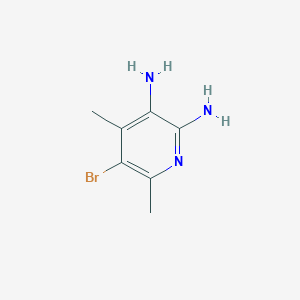
5-Bromo-4,6-diméthylpyridine-2,3-diamine
Vue d'ensemble
Description
5-Bromo-4,6-dimethylpyridine-2,3-diamine (BDPDA) is an organic compound that has been studied extensively due to its unique properties and potential applications in various scientific fields. BDPDA is an aromatic diamine, and it is a derivative of pyridine. It has a molecular weight of 179.09 g/mol and a melting point of 120-121°C. BDPDA is a colourless crystalline solid that is soluble in water and organic solvents.
Mécanisme D'action
The mechanism of action of 5-Bromo-4,6-dimethylpyridine-2,3-diamine is not completely understood. However, it is known that 5-Bromo-4,6-dimethylpyridine-2,3-diamine can undergo a variety of reactions, such as nucleophilic substitution, electrophilic addition, and radical reactions. These reactions are often catalyzed by the presence of a base, such as sodium hydroxide, or a Lewis acid, such as boron trifluoride.
Biochemical and Physiological Effects
5-Bromo-4,6-dimethylpyridine-2,3-diamine has been studied for its potential biochemical and physiological effects. It has been found to be an inhibitor of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters. Additionally, 5-Bromo-4,6-dimethylpyridine-2,3-diamine has been found to have anti-inflammatory and anti-oxidant properties. However, it is important to note that 5-Bromo-4,6-dimethylpyridine-2,3-diamine has not been approved for use in humans and its safety and efficacy have not been established.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 5-Bromo-4,6-dimethylpyridine-2,3-diamine in laboratory experiments is that it can be used as a reagent for the synthesis of various organic compounds. Additionally, 5-Bromo-4,6-dimethylpyridine-2,3-diamine is relatively easy to synthesize and is readily available. However, there are some limitations to using 5-Bromo-4,6-dimethylpyridine-2,3-diamine in laboratory experiments. It is a volatile compound and is sensitive to light and heat. Additionally, it can be a skin and eye irritant and should be handled with caution.
Orientations Futures
The potential applications of 5-Bromo-4,6-dimethylpyridine-2,3-diamine are still being explored. Some potential future directions include the use of 5-Bromo-4,6-dimethylpyridine-2,3-diamine as a catalyst in the synthesis of new materials, the use of 5-Bromo-4,6-dimethylpyridine-2,3-diamine as a reagent in the synthesis of pharmaceuticals, and the use of 5-Bromo-4,6-dimethylpyridine-2,3-diamine in the development of new dyes and pigments. Additionally, further research is needed to fully understand the biochemical and physiological effects of 5-Bromo-4,6-dimethylpyridine-2,3-diamine.
Applications De Recherche Scientifique
Synthèse de composés hétérocycliques
Ce composé peut être utilisé dans la préparation de divers composés hétérocycliques tels que la 6-bromoimidazo-[b]pyridine et la 11-bromopyrido[2′,3′:5,6]pyrazino[2,3-f][1,10]phénanthroline .
Recherche pharmaceutique
Il s'agit d'un réactif utilisé dans la synthèse de nouveaux dérivés d'isoquinoléine qui présentent un intérêt potentiel pour la recherche pharmaceutique .
Applications biomédicales
Le composé peut avoir des applications dans la recherche biomédicale en raison de son utilisation potentielle dans la synthèse de composés aux propriétés antimicrobiennes et antioxydantes .
Recherche énergétique
Il pourrait être impliqué dans la recherche énergétique, en particulier dans la synthèse de composés qui pourraient avoir des applications dans ce domaine .
Analyse structurale
L'analyse spectrale de masse utilisant ce composé peut confirmer les poids moléculaires et déduire les schémas de fragmentation potentiels pour des informations structurelles .
Réactions de substitution nucléophile
Il peut être impliqué dans des réactions de substitution nucléophile, qui sont des étapes clés dans divers processus de synthèse chimique .
Propriétés
IUPAC Name |
5-bromo-4,6-dimethylpyridine-2,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrN3/c1-3-5(8)4(2)11-7(10)6(3)9/h9H2,1-2H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZWGWIGUAUNESB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1Br)C)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90578662 | |
| Record name | 5-Bromo-4,6-dimethylpyridine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90578662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89728-15-4 | |
| Record name | 5-Bromo-4,6-dimethylpyridine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90578662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pyrrolo[1,2-a]pyrimidine-6-carbaldehyde](/img/structure/B1611208.png)

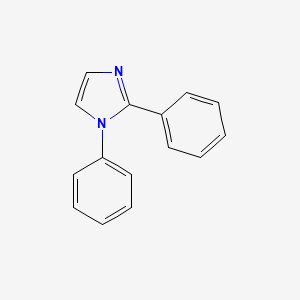
![3-nitro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1611211.png)
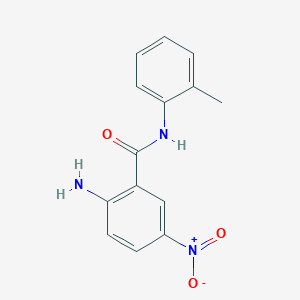
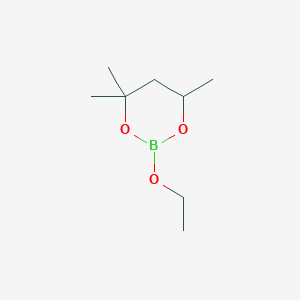

![Spiro[3.4]octan-1-one](/img/structure/B1611217.png)
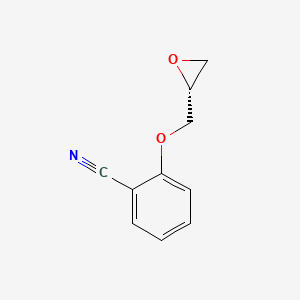
![2-Methylbenzo[B]thiophene-7-carboxylic acid](/img/structure/B1611222.png)


